N-(thiophen-2-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide
Description
Properties
IUPAC Name |
2-(thiophene-3-carbonylamino)-N-(thiophen-2-ylmethyl)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S2/c18-12(9-3-5-21-8-9)17-14-16-11(7-20-14)13(19)15-6-10-2-1-4-22-10/h1-5,7-8H,6H2,(H,15,19)(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSLWFHCWLGPMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C2=COC(=N2)NC(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that thiophene derivatives have a wide range of therapeutic properties and diverse applications in medicinal chemistry. They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer.
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of therapeutic effects. The electron pairs on sulfur are significantly delocalized in the π electron system, making thiophene extremely reactive, similar to benzene derivatives.
Biochemical Pathways
It’s known that thiophene derivatives can influence a variety of biochemical pathways due to their broad spectrum of biological activity.
Pharmacokinetics
Thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water. This could potentially impact the bioavailability of the compound.
Result of Action
It’s known that thiophene derivatives can have a variety of effects at the molecular and cellular level, contributing to their broad spectrum of biological activity.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s known that the physicochemical properties of thiophene are similar to those of benzene, which could potentially influence its stability and efficacy.
Comparison with Similar Compounds
Structural Analogues with Thiophene and Oxazole/Isoxazole Moieties
Thiophene-Isoxazole Hybrids
- 5-Methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide (): Structure: Combines oxazole, phenyl, and nitro-thiazole groups. Synthesis: Not detailed in evidence, but identifiers (e.g., CHEMBL1562819) suggest pharmacological relevance.
Thiophene-Carboxamide Derivatives
- Methyl 1-[(2-Amino-5-Carbamoyl-4-Methylthiophen-3-yl) Carbonyl]-5-Phenyl-4,5-Dihydro-1H-Pyrazole-3-Carboxylate (Compound 4, ): Yield: 64% Melting Point: 114–116°C Spectral Data: IR (C=O at 1680 cm⁻¹), $^1$H-NMR (δ 2.35 ppm for CH$_3$) .
Thiophene-Thiazolidinone Hybrids
- N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (Compound 4g, ): Yield: 70% Structure: Benzothiazole linked to a thiazolidinone ring.
Key Observations :
- Electron-withdrawing groups (e.g., nitro, chloro) often lower yields due to steric and electronic challenges (e.g., Compound 12, : 53% yield) .
- Thiophene methyl groups (e.g., ) improve solubility and reaction efficiency .
Physicochemical Properties
Melting points and spectral data vary with substitution:
Insights :
- Thiophene-linked amides (e.g., ) show lower melting points than aromatic hybrids (e.g., ), likely due to reduced crystallinity.
Q & A
What are the standard synthetic routes for N-(thiophen-2-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step reactions combining thiophene derivatives and oxazole precursors. Key steps include:
- Amide coupling : Thiophene-3-carboxylic acid derivatives are activated (e.g., using DCC/DMAP) and reacted with oxazole-4-carboxamide intermediates. Yields range from 60–85% after purification by column chromatography or recrystallization .
- Solvent selection : Polar aprotic solvents like DMF or ethanol are preferred for their ability to stabilize intermediates and enhance reaction rates .
- Temperature control : Reactions often proceed under reflux (e.g., 80–120°C) to ensure completion while avoiding decomposition .
Example Protocol :
React thiophene-3-carboxylic acid chloride with an oxazole-4-carboxamide precursor in DMF at 80°C for 12 hours.
Purify via recrystallization (ethanol/water) to isolate the product (yield: ~70%) .
How is the compound characterized structurally using spectroscopic and crystallographic methods?
Level: Basic
Methodological Answer:
Spectroscopic Analysis :
- ¹H/¹³C NMR : Peaks at δ 7.2–8.1 ppm (thiophene protons) and δ 160–170 ppm (amide carbonyl carbons) confirm connectivity .
- IR Spectroscopy : Bands at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate amide bonds .
Crystallography : - SHELX refinement : Single-crystal X-ray diffraction (SC-XRD) with SHELXL software resolves bond lengths (e.g., C-S bond: ~1.70 Å) and dihedral angles between thiophene and oxazole rings .
Data Cross-Validation : Discrepancies between NMR (solution state) and XRD (solid state) data are resolved by analyzing torsional flexibility in the carboxamide linkage .
What strategies optimize the yield of the compound during synthesis?
Level: Advanced
Methodological Answer:
Reaction Optimization :
- Catalyst use : Pd(PPh₃)₄ in Suzuki-Miyaura couplings improves cross-coupling efficiency (yield increase: 15–20%) .
- Solvent polarity : Switching from ethanol to DMF enhances solubility of intermediates, reducing side-product formation .
Purification Techniques : - Chromatography : Gradient elution (hexane/ethyl acetate) separates regioisomers, critical for >95% purity .
- Crystallization : Slow cooling in ethanol/water (1:1) yields larger crystals with fewer impurities .
Case Study : Optimizing the acylation step with trimethylsilylisocyanate increased yields from 65% to 82% by reducing hydrolysis .
How can researchers resolve contradictions between spectroscopic data and crystallographic results?
Level: Advanced
Methodological Answer:
Scenario : NMR suggests a planar amide group, while XRD shows a twisted conformation.
Resolution Strategies :
Dynamic NMR : Variable-temperature ¹H NMR (e.g., 25–80°C) detects conformational exchange broadening, indicating flexibility .
DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental XRD geometries to identify energy minima .
Mercury CSD Analysis : Use the Cambridge Structural Database (CSD) to compare bond angles/torsions with analogous compounds, confirming if deviations are statistically significant .
Example : A 5° torsional mismatch between XRD and NMR was attributed to crystal packing forces, validated via CSD analysis .
What computational methods predict the compound’s reactivity and biological activity?
Level: Advanced
Methodological Answer:
In Silico Tools :
- Docking (AutoDock Vina) : Models interactions with biological targets (e.g., kinases) by aligning the oxazole-thiophene scaffold into hydrophobic pockets .
- QSAR Modeling : Hammett constants (σ) for thiophene substituents correlate with antibacterial IC₅₀ values (R² = 0.89) .
Reactivity Prediction : - Frontier Molecular Orbitals (FMOs) : HOMO localization on the oxazole ring predicts electrophilic attack at C4 .
Validation : MD simulations (GROMACS) assess binding stability over 100 ns, confirming persistent hydrogen bonds with target proteins .
How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Level: Advanced
Methodological Answer:
Stability Profiles :
- pH Sensitivity : Hydrolysis of the carboxamide group occurs at pH < 2 or >10, requiring neutral buffers (e.g., PBS) for biological assays .
- Thermal Degradation : TGA shows decomposition >200°C, but prolonged heating at 80°C in solution causes 15% degradation over 24 hours .
Experimental Adjustments : - Storage : Lyophilized samples stored at -20°C retain >90% purity for 6 months .
- Reaction Quenching : Rapid cooling to 0°C after synthesis prevents retro-amide reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
